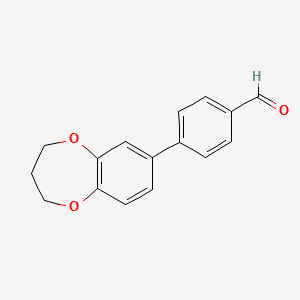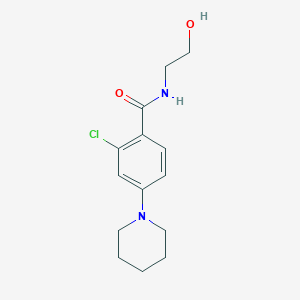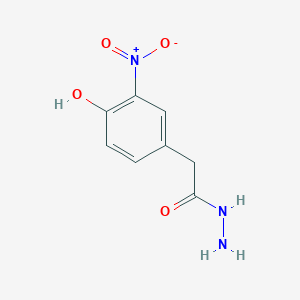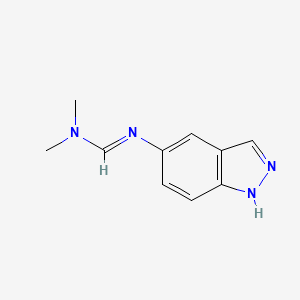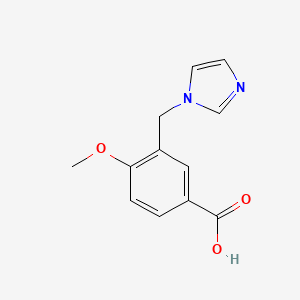
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is a compound that features an imidazole ring attached to a benzoic acid moiety through a methylene bridge. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical and biological properties to the compound . The methoxy group on the benzene ring further modifies its reactivity and solubility characteristics.
科学的研究の応用
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid has several scientific research applications:
作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect multiple biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
生化学分析
Biochemical Properties
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid plays a significant role in biochemical reactions due to its unique structure. The imidazole ring can interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, it can bind to metalloproteins, influencing their catalytic activity. The methoxybenzoic acid part of the molecule can participate in hydrogen bonding and hydrophobic interactions, further stabilizing enzyme-substrate complexes. Studies have shown that this compound can inhibit enzymes like cytochrome P450, affecting metabolic pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves coordination with metal ions in metalloproteins or forming hydrogen bonds with amino acid residues. Additionally, this compound can alter gene expression by interacting with DNA or RNA polymerases, thereby influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in membrane permeability .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can be toxic, causing liver and kidney damage. Studies have identified a threshold dose above which the adverse effects outweigh the benefits, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450, into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels. The compound’s interaction with cofactors like NADH and FADH2 also plays a role in its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its affinity for different tissue types, with higher concentrations observed in organs like the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is often directed by targeting signals or post-translational modifications. For instance, phosphorylation can enhance its nuclear import, while acetylation can promote its mitochondrial targeting. These localization patterns are essential for understanding the compound’s function and therapeutic potential .
準備方法
The synthesis of 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the imidazole ring to the benzene ring: This step involves the reaction of the imidazole derivative with a benzyl halide under basic conditions to form the methylene bridge.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid using methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反応の分析
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds include other imidazole derivatives such as:
- 1H-imidazole-4-carboxylic acid
- 2-(1H-imidazol-1-yl)acetic acid
- 4-methoxybenzoic acid
Compared to these compounds, 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid is unique due to the presence of both the imidazole ring and the methoxy group, which confer distinct chemical reactivity and biological activity .
特性
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-3-2-9(12(15)16)6-10(11)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYSEITUGBQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

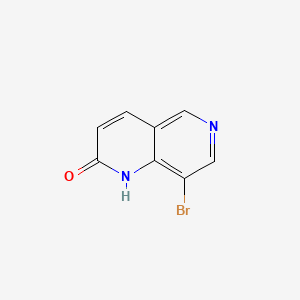
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
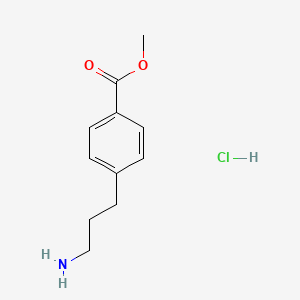
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)
